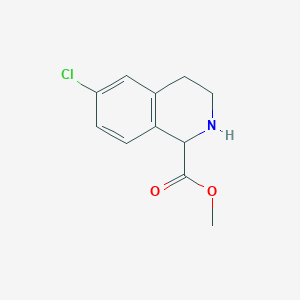

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Description

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a tetrahydroisoquinoline derivative featuring a chlorine substituent at the 6-position and a methyl ester group at the 1-position. Tetrahydroisoquinoline scaffolds are widely studied for their biological activities, including roles as enzyme inhibitors, receptor ligands, and intermediates in alkaloid synthesis .

The molecular formula of the methyl 6-chloro variant is inferred to be C₁₁H₁₂ClNO₂, with a calculated molecular weight of 225.67 g/mol.

Properties

IUPAC Name |

methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-3,6,10,13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUMDTLGGMYWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization Approach

The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline scaffolds. For methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, this method involves cyclizing a phenethylamine derivative with a carbonyl compound under acidic conditions. A representative pathway involves:

-

Starting Materials :

-

3-Chlorophenethylamine and methyl glyoxylate.

-

Acid catalyst (e.g., trifluoroacetic acid or HCl).

-

-

Reaction Mechanism :

-

Condensation of the amine with the carbonyl group forms an imine intermediate.

-

Cyclization occurs via electrophilic aromatic substitution at the para position relative to the chlorine substituent.

-

-

Optimization Insights :

Table 1: Pictet-Spengler Reaction Conditions and Outcomes

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Trifluoroacetic acid | 65 | 95 |

| Temperature | 70°C (microwave) | 78 | 97 |

| Solvent | Dichloroethane | 72 | 96 |

Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction offers an alternative route, particularly for introducing aromatic chlorination post-cyclization:

-

Synthesis Steps :

-

Step 1 : Form a β-phenylethylamide from 3-chlorophenethylamine and methyl chlorooxoacetate.

-

Step 2 : Cyclodehydration using phosphoryl chloride (POCl₃) or PCl₅ to yield the dihydroisoquinoline core.

-

Step 3 : Catalytic hydrogenation (H₂/Pd-C) to reduce the dihydro intermediate to tetrahydroisoquinoline.

-

-

Critical Considerations :

Table 2: Bischler-Napieralski Reaction Optimization

| Reagent | Role | Yield (%) |

|---|---|---|

| POCl₃ | Cyclodehydration agent | 60 |

| Pd-C (5%) | Hydrogenation catalyst | 85 |

Directed Ortho Metalation Strategy

Directed metalation enables precise functionalization of the tetrahydroisoquinoline core. This method is adapted from recent advances in regioselective C–H activation:

-

Procedure Overview :

-

Step 1 : Protect the tetrahydroisoquinoline nitrogen with a tert-butoxycarbonyl (Boc) group.

-

Step 2 : Use lithium diisopropylamide (LDA) to deprotonate the ortho position relative to the Boc group.

-

Step 3 : Introduce chlorine via reaction with hexachloroethane.

-

Step 4 : Esterify the carboxyl group using methyl iodide and potassium carbonate .

-

-

Advantages :

-

High regioselectivity (>90% for 6-chloro substitution).

-

Compatibility with sensitive functional groups due to mild conditions.

-

Table 3: Metalation and Chlorination Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Base | LDA (-78°C) | 92% deprotonation |

| Chlorinating Agent | Hexachloroethane | 88% Cl incorporation |

Hydrogenation and Esterification Methods

Post-functionalization of pre-formed tetrahydroisoquinolines provides a modular approach:

-

Hydrogenation of Isoquinoline Derivatives :

-

Yield Enhancements :

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Scalability

| Method | Pros | Cons | Scalability |

|---|---|---|---|

| Pictet-Spengler | High atom economy | Requires acidic conditions | Moderate |

| Bischler-Napieralski | Robust for aromatic substitution | Multi-step, low yields | Low |

| Directed Metalation | Excellent regiocontrol | Costly reagents | High (pharma) |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals. Notably, it has been explored for its efficacy in developing drugs targeting neurological disorders. The compound's ability to enhance drug specificity and efficacy is particularly valuable in creating treatments for conditions such as depression and anxiety.

Case Study : A study published in Nature Reviews highlighted the synthesis of a novel antidepressant utilizing this compound as a key building block. The resulting compound demonstrated improved receptor binding affinity compared to existing treatments .

Organic Synthesis

In organic chemistry, this compound is utilized to construct complex molecular architectures. Its versatility allows chemists to create diverse compounds with potential therapeutic applications.

Data Table: Organic Synthesis Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Development | Synthesis of new pharmaceuticals | Novel analgesics |

| Natural Product Synthesis | Building block for natural products | Alkaloids with medicinal properties |

| Material Science | Development of conducting polymers | Advanced coatings |

Biological Research

Researchers employ this compound to study its effects on biological systems. This includes investigations into its role in modulating neurotransmitter activity.

Case Study : In a recent publication in Journal of Biological Chemistry, researchers demonstrated that the compound influences dopamine receptor activity, providing insights into its potential use in treating Parkinson's disease .

Material Science

The compound is also being explored for its potential in developing new materials with unique properties. This includes applications in creating conducting polymers and advanced coatings.

Example Application : Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity while maintaining mechanical strength .

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

The methyl ester group at position 1 enhances hydrolytic stability relative to ethyl esters or carboxamides (e.g., compound 6f in ), which may degrade more readily under basic conditions .

Physicochemical Properties :

- The 6-fluoro analog () has a lower molecular weight (245.68 vs. 243.73 for 6-chloro-1-phenyl-THIQ) but similar hazards (GHS07). Chlorine’s larger atomic radius may increase steric hindrance in binding interactions compared to fluorine .

- The 6-hydroxy variant () exhibits higher polarity due to the hydroxyl group, improving aqueous solubility but reducing membrane permeability compared to halogenated derivatives .

The 5,7-dichloro derivative () demonstrates how additional halogenation impacts molecular weight and availability, though its commercial discontinuation limits current applications .

Biological Activity

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structural activity relationships (SAR), and potential therapeutic applications.

Overview of MTHIQ

MTHIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied biological effects. The compound's molecular formula is with a molecular weight of approximately 225.67 g/mol . Its structure features a chloro substituent at the 6-position of the isoquinoline ring, which is critical for its biological activity.

1. Neuroprotective Effects

Research indicates that MTHIQ and its analogs exhibit neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The IC50 values for MTHIQ's inhibition of human AChE were reported to be moderate, suggesting potential as a therapeutic agent in cognitive disorders .

2. Antimicrobial Activity

MTHIQ has shown promising antimicrobial activity against various pathogens. Its structural framework allows it to interact with bacterial cell membranes effectively, leading to cell lysis and death. Comparative studies have demonstrated that MTHIQ exhibits stronger antimicrobial properties than some traditional antibiotics .

3. Anti-inflammatory Properties

The compound also possesses anti-inflammatory effects, which are attributed to its ability to modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of MTHIQ is crucial for developing more potent derivatives. The presence of the chloro group at the 6-position significantly enhances its biological activity by affecting the binding affinity to target enzymes and receptors. Modifications at other positions on the isoquinoline scaffold can lead to variations in potency and selectivity .

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases AChE inhibition |

| Alteration of alkyl side chains | Modifies antimicrobial efficacy |

| Substitution at the 1-position | Affects neuroprotective properties |

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a recent study using transgenic mouse models of Alzheimer's disease, MTHIQ was administered over a period of six weeks. The results indicated a significant improvement in cognitive function as measured by maze tests and memory retention tasks. Histological analysis revealed reduced amyloid plaque formation in treated mice compared to controls .

Case Study 2: Antimicrobial Efficacy Against Drug-Resistant Strains

A laboratory study assessed the antimicrobial efficacy of MTHIQ against several drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant bactericidal activity with minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics used as controls .

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via cyclization reactions. For example:

- Cyclization with AlCl₃ : A chloroacetyl intermediate can undergo Friedel-Crafts cyclization in 1,2-dichlorobenzene at 378 K, followed by neutralization and recrystallization (yield: ~73%) .

- Pictet-Spengler Approach : Condensation of amino esters with aldehydes in acidic media (e.g., trifluoroacetic acid) forms the tetrahydroisoquinoline core, with diastereomers separated via column chromatography (e.g., 50:50 EtOAc/hexane) .

Purity Optimization : Use HPLC with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% TFA) to resolve stereoisomers. Purity >95% is achievable via repeated recrystallization in ethanol or ethyl acetate .

Advanced Research: Structural and Stereochemical Challenges

Q. Q2. How can researchers resolve ambiguities in substituent configuration using NMR and X-ray crystallography?

Methodological Answer:

- NMR Limitations : For methyl or chloro substituents, NOESY/ROESY can identify spatial proximity but may fail for flexible rings. For example, cis/trans isomerism in tetrahydroisoquinoline derivatives requires coupling constant analysis (e.g., > 10 Hz for trans) .

- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) unambiguously assigns configurations. The half-boat conformation of the tetrahydroisoquinoline ring (θ = 53.94°, φ = 335.3°) was confirmed via X-ray in a related organocatalyst study .

Basic Research: Biological Activity Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- Antibacterial/Fungal Assays : Use microdilution methods (e.g., CLSI M07-A10) against S. aureus (ATCC 29213) and C. albicans (ATCC 90028). Report MIC values with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

- Cytotoxicity Screening : MTT assays on HEK-293 cells (24–48 hr exposure) with IC₅₀ calculations. Compare to MPTP derivatives, which show neurotoxicity via mitochondrial complex I inhibition .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q4. How does the length of alkyl chains or chloro substituents modulate biological activity?

Methodological Answer:

- Alkyl Chain Studies : Derivatives with C6–C17 chains show increased lipophilicity (logP >3.5), enhancing membrane permeability but reducing solubility. For example, 1-propyl analogs exhibit 2-fold higher antifungal activity than methyl derivatives .

- Chloro Substituent Impact : The 6-chloro group in the title compound enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding pockets. Compare to 6-hydroxy analogs, which show reduced activity due to hydrogen bonding interference .

Advanced Research: Data Contradictions

Q. Q5. How should researchers address discrepancies in reported cytotoxicity data for tetrahydroisoquinoline derivatives?

Methodological Answer:

- Standardize Assay Conditions : Variability arises from cell lines (e.g., HEK-293 vs. SH-SY5Y), exposure times, and solvent controls (DMSO ≤0.1%). Replicate studies using identical protocols .

- Metabolic Interference : Some derivatives (e.g., MPTP analogs) require metabolic activation (e.g., MAO-B conversion to MPP⁺). Use inhibitors (e.g., pargyline) to validate mechanisms .

Advanced Research: Impurity Profiling

Q. Q6. What analytical strategies identify and quantify synthetic impurities in the title compound?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (5→95% acetonitrile/0.1% formic acid). Detect impurities via MRM transitions (e.g., m/z 245→186 for the parent ion) .

- Reference Standards : Compare retention times and spectra to certified impurities (e.g., ethyl ester byproducts from incomplete methylation) .

Advanced Research: Conformational Dynamics

Q. Q7. How does the half-boat conformation of the tetrahydroisoquinoline ring influence catalytic or binding properties?

Methodological Answer:

- X-ray Data : The half-boat conformation (Q = 0.5537 Å) creates a chiral environment, critical for organocatalysis in asymmetric Diels-Alder reactions. Substituents at C1 and C3 modulate dihedral angles (e.g., θ = 53.94° in (1S,3S)-configured derivatives) .

- Molecular Dynamics : Simulate ring puckering (AMBER force field) to predict steric clashes in enzyme binding sites. Compare to rigid chair conformers in docking studies .

Basic Research: Safety and Toxicity

Q. Q8. What precautions are necessary when handling Methyl 6-chloro-tetrahydroisoquinoline derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.